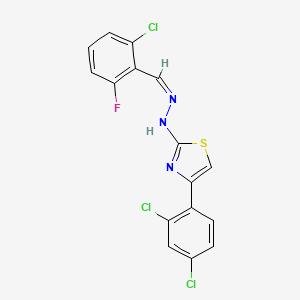![molecular formula C8H15ClFN B14873207 1-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B14873207.png)
1-Fluoro-7-azaspiro[3.5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-7-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C8H15ClFN It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom
Preparation Methods
The synthesis of 1-Fluoro-7-azaspiro[3.5]nonane hydrochloride typically involves several steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to produce N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound .
Chemical Reactions Analysis
1-Fluoro-7-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base.
Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-7-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. By inhibiting FAAH, the compound may increase the levels of fatty acid amides, which have various physiological effects .
Comparison with Similar Compounds
1-Fluoro-7-azaspiro[3.5]nonane hydrochloride can be compared with other spirocyclic compounds, such as:
7-Azaspiro[3.5]nonane hydrochloride: Similar in structure but lacks the fluorine atom.
1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride: Contains two fluorine atoms instead of one.
1-Oxa-8-azaspiro[4.5]decane: A different spirocyclic structure with an oxygen atom in the ring.
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from its analogs .
Properties
Molecular Formula |
C8H15ClFN |
|---|---|
Molecular Weight |
179.66 g/mol |
IUPAC Name |
3-fluoro-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-1-2-8(7)3-5-10-6-4-8;/h7,10H,1-6H2;1H |
InChI Key |
MPZIFWXHXXIUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1F)CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


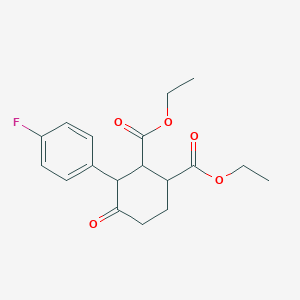
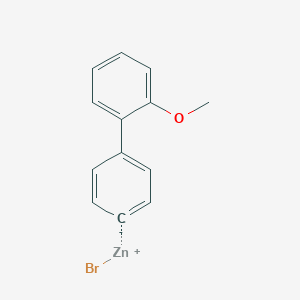
![N-methoxy-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14873132.png)

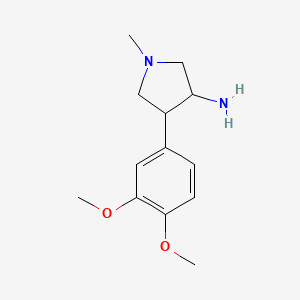
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14873143.png)

![[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)
![4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B14873157.png)
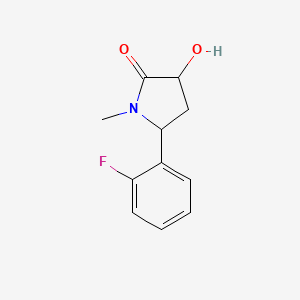
![2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14873166.png)

